6-Prenylapigenin
Overview
Description
6-Prenylapigenin is a compound structurally related to apigenin, a flavonoid known for its anti-inflammatory properties. It is a prenylated derivative, which means it has a prenyl group attached to its flavonoid skeleton. This modification often enhances the biological activity of the compound due to increased lipophilicity and potential for interaction with biological membranes and proteins.
Synthesis Analysis
The synthesis of prenylated flavonoids like 6-prenylapigenin can be achieved through various chemical reactions. For instance, the synthesis of related compounds has been demonstrated using pericyclic reactions, which exploit the propensity of prenylated quinones to undergo tautomerization and oxa 6pi-electrocyclizations, as seen in the synthesis of bioactive naphthohydroquinone mollugin and naphthoquinone dimer microphyllaquinone . Additionally, efficient syntheses of 6-prenylcoumarins, which share a similar prenylation pattern, have been described using tandem Claisen rearrangement and Wittig reactions .
Molecular Structure Analysis
The molecular structure of 6-prenylapigenin is characterized by the presence of a prenyl group attached to the flavonoid core. This structural feature is crucial for its biological activity and interaction with protein targets. The structure of related compounds has been determined using spectroscopic data analysis, which is a common method for elucidating the structures of organic compounds .
Chemical Reactions Analysis
Prenylated flavonoids like 6-prenylapigenin can participate in various chemical reactions due to their reactive sites. The prenyl group can undergo rearrangements, and the flavonoid core can participate in electrophilic and nucleophilic reactions, which can be utilized in synthetic chemistry to create diverse derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-prenylapigenin, such as solubility, stability, and reactivity, are influenced by the prenyl group. Prenylation generally increases the lipophilicity of flavonoids, which can improve their oral absorption and pharmacokinetic profile. For example, a related compound, 6''-O-succinylapigenin, was identified as highly water-soluble, which is an important property for its bioactivity and neuroprotective effects . In silico studies have also shown that 6-prenylapigenin has good toxicity and bioavailability properties, suggesting its potential as a therapeutic agent .
Relevant Case Studies
In the context of biological activities, 6-prenylapigenin and its derivatives have been studied for various pharmacological effects. For instance, 8-prenylapigenin, a compound structurally related to 6-prenylapigenin, has demonstrated anti-inflammatory and vascular protective properties. It was found to inhibit the gene expression and release of pro-inflammatory mediators through mechanisms involving the inhibition of nuclear factor-kappaB activation and reactive oxygen species accumulation. Additionally, it induced an increase in the production of atheroprotective prostacyclin by human umbilical vein endothelial cells . Another study highlighted the neuroprotective effects of 6''-O-succinylapigenin, a water-soluble derivative of apigenin, which activated the ERK/Nrf2/HO-1 pathway following ischemia in male rats . Furthermore, 6-prenylapigenin has been identified as a potential inhibitor of the Plasmodium vivax dihydrofolate reductase enzyme, which is a target for antimalarial drug design .
Scientific Research Applications
Microbial Metabolism and Derivative Formation
Xiao and Lee (2016) explored the microbial transformation of bioactive prenylated apigenin derivatives using cell cultures. They found that Mucor hiemalis effectively metabolizes 6-prenylapigenin into new glucosylated derivatives, highlighting its potential in biotransformation and derivative synthesis (Xiao & Lee, 2016).
Potential Antimalarial Agent
Sandy and Wike (2021) conducted an in silico study identifying 6-prenylapigenin as a potential inhibitor of the Plasmodium vivax dihydrofolate reductase protein, suggesting its potential as an antimalarial agent (Sandy & Wike, 2021).
Role in Breast Cancer Cell Autophagy
Brunelli et al. (2009) investigated the activity of prenylflavones, including 6-prenylapigenin, in breast cancer cells, observing effects on cell proliferation and autophagy, particularly in estrogen-dependent cell lines (Brunelli et al., 2009).
Neuroprotective Effects
Zhang et al. (2019) identified 6-prenylapigenin derivatives with neuroprotective effects, particularly in ischemic conditions in rats. Their study points to potential applications in neuroprotection and the treatment of cerebral ischemia (Zhang et al., 2019).
Metabolic Engineering for Production
Sugiyama et al. (2011) highlighted the use of metabolic engineering to produce prenylated polyphenols, including 6-prenylapigenin, in transgenic plants. This research showcases the potential for scalable production of these compounds (Sugiyama et al., 2011).
Anti-inflammatory and Vascular Protective Properties
Paoletti et al. (2009) demonstrated that 6-prenylapigenin exhibits anti-inflammatory properties and may help in vascular protection, suggesting its potential in treating inflammatory diseases and promoting vascular health (Paoletti et al., 2009).
Anticholinesterase Activity
Dzoyem et al. (2017) investigated the anticholinesterase activity of 6-prenylapigenin, pointing to its potential application in treating neurodegenerative diseases like Alzheimer’s (Dzoyem et al., 2017).
Inhibitory Effects on Melanin Biosynthesis
Arung et al. (2006) found that 6-prenylapigenin inhibited melanin biosynthesis in melanoma cells, indicating potential use in skin-related conditions and therapies (Arung et al., 2006).
Potential in Treating Diabetic Patients
Brás et al. (2020) identified 6-prenylapigenin as an inhibitor of glycogen phosphorylase, suggesting its role in developing new antihyperglycemic molecules for diabetic patients (Brás et al., 2020).
Cytotoxic Effects and Apoptosis Induction
Wätjen et al. (2007) studied the cytotoxic effects of 6-prenylapigenin, indicating its potential in inducing apoptotic cell death in certain cancer cells (Wätjen et al., 2007).
Estrogen-Like Activities
Dong et al. (2007) synthesized 6-prenylapigenin and demonstrated its estrogen-like activities, indicating its potential in therapies related to estrogen deficiency (Dong et al., 2007).
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Prenylapigenin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.